molecular formula C15H17N5 B5620846 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine

Cat. No. B5620846
M. Wt: 267.33 g/mol
InChI Key: PJQSLTWJCOXNKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole and pyrimidine derivatives often involves complex organic reactions, including the formation of Schiff base-type intermediates, reductive amination, and cyclocondensation reactions. For example, the synthesis of imidazole-amine ligands from 1-methyl-2-carboxaldehyde demonstrates the utility of these compounds as synthons for creating ligands with variable coordination spheres (Cheruzel et al., 2011). Additionally, the generation of pyrimidine derivatives under kinetically controlled phase transfer catalysis conditions highlights the versatility of these compounds in synthesizing desired benzimidazolo pyrimidines (Sharma et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical behavior and interaction with other molecules. Studies employing DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have provided insights into the molecular structure, stability, and electronic properties of benzimidazole and pyrimidine derivatives (Aayisha et al., 2019).

Chemical Reactions and Properties

Benzimidazole and pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with alkyl/aralkyl halides, among others. These reactions expand the range of possible derivatives and functionalities, enabling the synthesis of compounds with potential pharmacological interest (Sarhan et al., 1997).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, play a vital role in the applicability of these compounds. For instance, crystal and molecular structures studies have confirmed computationally predicted restricted rotation, which influences the compounds' physical behavior and potential applications (Odell et al., 2007).

Chemical Properties Analysis

The chemical properties of benzimidazole and pyrimidine derivatives, such as their reactivity, stability, and interactions with other molecules, are essential for their use in various applications. For example, the synthesis of highly substituted compounds and the study of their hydrogen bonding indicate the complex interactions these molecules can undergo, impacting their chemical behavior and potential uses (Cobo et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their molecular structure and the biological target . Some benzimidazole derivatives have shown antimicrobial activity , but the specific mechanism of action for “N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine” is not known.

Future Directions

The future directions for research on “N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile. Given the interest in benzimidazole derivatives in medicinal chemistry , this compound could potentially be a subject of future research.

properties

IUPAC Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-9-6-12-13(7-10(9)2)20-14(19-12)8-17-15-16-5-4-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQSLTWJCOXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine

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